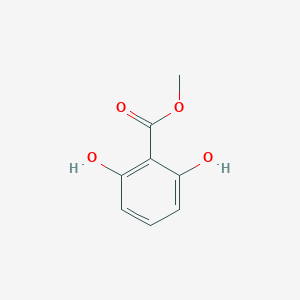

Methyl 2,6-dihydroxybenzoate

概述

准备方法

合成路线和反应条件

2,6-二羟基苯甲酸甲酯可以由2,6-二羟基苯甲酸合成。 典型的合成路线包括酯化反应,其中2,6-二羟基苯甲酸与甲醇在酸性催化剂(如硫酸或盐酸)存在下反应 . 该反应通常在回流条件下进行,以确保酸完全转化为酯。

工业生产方法

在工业环境中,2,6-二羟基苯甲酸甲酯的生产遵循类似的原理,但规模更大。 该过程涉及在反应器中进行连续酯化反应,然后进行纯化步骤,如蒸馏和结晶,以获得纯产物 .

化学反应分析

反应类型

2,6-二羟基苯甲酸甲酯会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成醌。

还原: 酯基可以被还原为醇。

取代: 羟基可以参与亲核取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。

取代: 卤代烷烃或酰氯等试剂可用于取代反应.

主要形成的产物

氧化: 醌和其他氧化衍生物。

还原: 醇和其他还原衍生物。

取代: 烷基化或酰化衍生物.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Methyl 2,6-dihydroxybenzoate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Analgesic Effects

this compound has been explored for its analgesic properties. Its mechanism involves modulation of pain pathways, which could be beneficial in developing pain relief medications .

Agricultural Applications

Antifeedant Activity

This compound has been investigated for its antifeedant properties against agricultural pests. In particular, studies have shown that this compound can deter feeding in insects such as the pine weevil (Hylobius abietis), making it a potential natural pesticide .

Plant Growth Regulation

Research suggests that this compound can influence plant growth and development. It has been observed to enhance root growth and improve stress tolerance in plants .

Material Science Applications

Polymer Synthesis

In material science, this compound is utilized in the synthesis of polymers and resins. Its chemical structure allows it to act as a building block in creating functional materials with desirable properties such as thermal stability and chemical resistance .

Luminescent Materials

The compound has also been studied for its luminescent properties. It can be incorporated into luminescent materials used in various applications, including sensors and light-emitting devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with this compound, suggesting its potential use as a food preservative .

Case Study 2: Insect Deterrent

Research conducted by the Journal of Pest Management Science demonstrated that formulations containing this compound significantly reduced feeding damage in crops affected by the pine weevil. This study supports its application as a natural insect repellent in sustainable agriculture .

作用机制

2,6-二羟基苯甲酸甲酯的作用机制涉及其与各种分子靶标和途径的相互作用。羟基可以与生物分子形成氢键,影响它们的结构和功能。 此外,该化合物可以发生氧化还原反应,影响细胞氧化应激水平 .

相似化合物的比较

类似化合物

2,5-二羟基苯甲酸甲酯: 结构相似,但羟基位于2和5位。

3,4-二羟基苯甲酸甲酯: 羟基位于3和4位。

2,3-二羟基苯甲酸甲酯: 羟基位于2和3位

独特性

2,6-二羟基苯甲酸甲酯由于其羟基的特定位置而具有独特性,这影响了它的化学反应性和生物活性。 2,6-二羟基构型允许进行与其他异构体不同的特定相互作用和反应 .

生物活性

Methyl 2,6-dihydroxybenzoate (also known as methyl γ-resorcylic acid) is a compound belonging to the class of hydroxybenzoic acids, which are known for their diverse biological activities. This article reviews the biological activities of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by recent research findings and case studies.

This compound has the molecular formula and a molecular weight of 168.15 g/mol. It is structurally related to salicylic acid and exhibits phenolic characteristics that contribute to its biological activities .

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have demonstrated that hydroxybenzoic acids can scavenge free radicals and reduce oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant properties are largely due to the presence of hydroxyl groups in the aromatic ring, which can donate electrons to free radicals, thereby neutralizing them. This activity has been assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) assays .

- Quantitative Findings : In a comparative study of several hydroxybenzoic acids, this compound exhibited significant antioxidant activity with an IC50 value indicating effective radical scavenging capabilities .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens.

- Tested Microorganisms : Research indicates efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, it has demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans among others .

- Inhibition Zones : A study reported inhibition zones ranging from 8 to 13 mm at concentrations of 0.5 mg/mL against selected bacterial strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- Cell Lines Tested : Notable studies have focused on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited dose-dependent cytotoxicity with significant reductions in cell viability at higher concentrations .

- Mechanism : The cytotoxicity is believed to be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), which can lead to cellular damage in cancer cells.

Case Study 1: Antioxidant Efficacy in Neurological Models

In a study examining neuroprotective effects, this compound was found to enhance cognitive functions in aged rats by reducing oxidative damage and increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Case Study 2: Antimicrobial Effectiveness

A comparative analysis involving multiple hydroxybenzoic acids revealed that this compound had superior antimicrobial activity compared to its structural analogs. This study highlighted its potential as a natural preservative or therapeutic agent against microbial infections .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Tested Organisms | Observations |

|---|---|---|---|

| Antioxidant | Free radical scavenging | Various | Significant IC50 values indicating strong activity |

| Antimicrobial | Disruption of microbial membranes | E. coli, S. aureus, C. albicans | Inhibition zones between 8-13 mm at effective concentrations |

| Cytotoxic | Induction of apoptosis | MCF-7, MDA-MB-231 | Dose-dependent reduction in cell viability |

属性

IUPAC Name |

methyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQZCKUNZVMBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334174 | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-45-0 | |

| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?

A1: this compound can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of this compound with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].

Q2: Can you describe the crystal structure of this compound?

A2: In the crystal structure of this compound, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].

Q3: Has this compound been used in the synthesis of other compounds?

A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].

Q4: Are there any studies on the fluorescence properties of this compound?

A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning this compound and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。